Chloroiodoacetic acid
Description
Contextualization within Environmental and Health Sciences Research
In environmental science, research on chloroiodoacetic acid is centered on its formation, occurrence, and fate in aquatic systems. It emerges as an unintended consequence of water disinfection when chlorine-based disinfectants react with naturally occurring organic matter and iodide present in source water. nih.govnih.gov The use of iodized table salt in conjunction with chlorinated tap water, particularly during cooking, has been identified as a significant pathway for its formation in household settings. epa.govresearchgate.nettandfonline.com Studies have detected this compound in various water matrices, including chlorinated drinking water, chlor(am)inated wastewater effluents, and water impacted by certain types of algae. rsc.orgeuropa.euresearchgate.net Its presence has even been reported in Arctic atmospheric aerosols, highlighting its potential for long-range environmental transport. acs.org
From a health sciences perspective, this compound is investigated for its potential toxicological effects. Iodinated DBPs, as a class, are generally considered to be more cytotoxic and genotoxic than their brominated and chlorinated analogs. rsc.orgresearchgate.net Research using in vitro models, such as human placental and lung cells, has been conducted to explore the genotoxicity and endocrine disruption potential of various HAAs, including this compound. csic.esresearchgate.net These studies aim to understand the potential health risks associated with exposure to complex mixtures of DBPs in drinking water. While cancer studies in animals had not been located for this compound as of a 2018 report, the carcinogenicity of other haloacetic acids raises concerns. nih.gov
Table 1: Research Findings on the Formation and Occurrence of this compound
| Research Context | Precursors | Key Findings | Citations |
|---|---|---|---|
| Cooking Simulation | Iodized table salt (Potassium Iodide), Chlorinated Tap Water | Formed when boiling chlorinated tap water with iodized salt. Concentration was estimated to be 3 to 5 times lower than iodoacetic acid, which was found in the 1.5 µg/L range. | epa.govtandfonline.com |
| Wastewater Effluents | Dissolved Organic Matter, Iodide, Chlorine/Chloramines | Identified as a new polar iodinated DBP in chlor(am)inated secondary wastewater effluents. Chloramination generated more species and higher concentrations than chlorination. | rsc.org |
| Drinking Water Studies | Natural Organic Matter, Iodide, Chlorine/Chloramines | Detected in disinfected water samples, with an average concentration of 0.9 µg/L in one study. It was the most abundant iodo-HAA in that specific study. | csic.es |
| Algae-Impacted Water | Algal Organic Matter, Iodide, Chlorine | Observed in finished water from a drinking water plant impacted by Microseira algae. | researchgate.net |
Interdisciplinary Significance and Research Imperatives
The study of this compound necessitates a multidisciplinary approach, integrating analytical chemistry, environmental engineering, toxicology, and public health. Advances in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry (UPLC/ESI-tqMS), are crucial for detecting and quantifying this compound at trace levels in complex environmental samples. epa.govrsc.orgacs.org
Environmental engineering research focuses on understanding the conditions in water treatment and distribution systems that favor or inhibit the formation of this compound and other iodinated DBPs. rsc.orguniv-lille.fr This includes evaluating the impact of different disinfectants (e.g., chlorine vs. chloramines) and treatment processes like coagulation and resin adsorption to control their precursors. rsc.org
Table 2: Selected Findings from Comparative Genotoxicity Research on Haloacetic Acids
| Compound | Cell Model | Assay/Endpoint | Finding | Citations |
|---|---|---|---|---|
| This compound (CIAA) | Human Lung A549 Cells | Micronuclei Formation | Genotoxic at concentrations above 10 µM in this specific study. | csic.es |
| Iodoacetic Acid (IAA) | Human Lung A549 Cells | Micronuclei Formation | Showed a non-significant increase in micronuclei formation at 1 µM. | csic.es |
| Iodoacetic Acid (IAA) | Human Placental Cells | Cytotoxicity (EC50) | Exhibited the highest cytotoxicity among the tested HAAs (EC50: 7.5 μM). | csic.esresearchgate.net |
| Bromoacetic Acid (BAA) | Human Lung A549 Cells | Micronuclei Formation | Genotoxic at concentrations above 10 µM. | csic.es |
| Bromoacetic Acid (BAA) | Human Placental Cells | Cytotoxicity (EC50) | Showed an EC50 of 20–25 μM. | csic.esresearchgate.net |
| Chloroacetic Acid (CAA) | Human Lung A549 Cells | Micronuclei Formation | Genotoxic at concentrations above 10 µM. | csic.es |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHUCRGLFVRTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633989 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-09-6 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Environmental Genesis of Chloroiodoacetic Acid
Disinfection Byproduct Formation Mechanisms
The synthesis of chloroiodoacetic acid is a complex process influenced by multiple factors, including the type of disinfectant used, the chemical composition of the source water, and specific treatment conditions. nih.gov
Water disinfection is a critical public health measure to eliminate pathogenic microorganisms. epa.govhealth.state.mn.us The most common methods involve the use of chlorine-based disinfectants, such as free chlorine (chlorination) and chloramines (chloramination). wa.govwaterrf.org Both processes can lead to the formation of this compound when specific precursors are present in the source water. nih.goveuropa.eu
Chloramination is often favored for its stability in distribution systems and its tendency to produce lower concentrations of regulated trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination. waterrf.org However, research indicates that chloramination can enhance the formation of certain unregulated iodinated DBPs, including iodo-haloacetic acids (I-HAAs) like CIAA. waterrf.orgeuropa.eu This is partly because chloramines effectively oxidize iodide to hypoiodous acid (HOI), a key reactant in the formation of I-DBPs, but are less likely than free chlorine to further oxidize HOI to the less reactive iodate. waterrf.orgresearchgate.net In contrast, while chlorination can also produce CIAA, it may favor the formation of other DBP classes like iodo-trihalomethanes (I-THMs). europa.eunih.gov Some studies have noted that combining chlorination with subsequent chloramination can be an effective strategy for controlling biofilm formation in water systems. nih.gov
Table 1: Influence of Disinfectant on Iodo-DBP Formation This table provides a qualitative comparison based on general findings in referenced studies.
| Disinfectant | Tendency for I-HAA (e.g., CIAA) Formation | Tendency for I-THM Formation | General Reactivity |
|---|---|---|---|
| Chlorination | Forms I-HAAs | Generally higher formation potential | High |
| Chloramination | Enhanced formation potential compared to chlorination | Forms I-THMs | Lower than chlorine |
The presence and concentration of iodide (I⁻) in source water is a critical factor for the formation of this compound. researchgate.netcsic.es Disinfectants such as chlorine and chloramines act as oxidizing agents, converting the relatively stable iodide ion into the highly reactive hypoiodous acid (HOI). nih.govresearchgate.net This species is a potent halogenating agent that readily participates in reactions with organic matter to form iodinated DBPs. researchgate.netresearchgate.net
The concentration of iodide in the source water directly impacts the potential yield of CIAA and other I-DBPs. researchgate.net Higher initial iodide levels can lead to increased formation. researchgate.net The speciation of iodine is also crucial; the formation of HOI is a key step, and conditions that favor its persistence, such as those found during chloramination, can lead to higher I-DBP yields. researchgate.net Conversely, the presence of other ions, notably bromide (Br⁻), can sometimes suppress the formation of certain iodo-DBPs by competing in reaction pathways. iwaponline.comsc.edu
Natural Organic Matter (NOM) encompasses a complex mixture of organic compounds derived from the decomposition of plants and animals, and it is ubiquitous in surface water sources. epa.govwa.gov NOM, particularly its humic and fulvic acid fractions, serves as the primary organic precursor for the formation of disinfection byproducts, including this compound. nih.govsc.edu
The reaction occurs when the disinfectant (or the resulting hypoiodous acid) attacks the complex structures of NOM. nih.gov The characteristics of the NOM, such as its aromaticity and molecular size, significantly influence the types and quantities of DBPs that are formed. researchgate.netsc.edu Water with a higher degree of aromatic NOM may have a greater potential for DBP formation because aromatic rings are often reactive sites for halogenation. sc.edu However, some research has specifically linked the formation of iodo-haloacetic acids to NOM fractions with lower aromaticity. researchgate.net Additionally, organic matter from algal blooms (algal organic matter, or AOM) has been identified as another significant source of precursors for DBPs. acs.org
Beyond water treatment plants, this compound can be generated within the home during common cooking activities. nih.gov Research has demonstrated that when municipal tap water containing residual chlorine is used for cooking in conjunction with iodized table salt (which contains potassium iodide), iodoacetic acid and this compound can be formed. nih.govresearchgate.net
In one study, boiling tap water with 2 g/L of iodized table salt resulted in the formation of iodoacetic acid at concentrations around 1.5 µg/L. nih.gov The concentration of this compound was estimated to be three to five times lower under these conditions. nih.gov The process involves the reaction of chlorine disinfectant with the iodide from the salt to form reactive iodine, which then incorporates into organic matter present in the water or food. researchgate.net Furthermore, iodine-rich foods, such as edible seaweed, can serve as a substantial source of organic iodine precursors, potentially leading to the formation of I-DBPs at concentrations significantly higher than those typically found in drinking water. acs.org
Table 2: Formation of Haloacetic Acids During Cooking Data derived from a study involving boiling chlorinated tap water with iodized table salt. nih.gov
| Compound | Condition | Concentration Range |
|---|---|---|
| Iodoacetic Acid | Boiled with 2 g/L iodized salt | ~1.5 µg/L |
| This compound | Boiled with 2 g/L iodized salt | Estimated 3 to 5 times lower than Iodoacetic Acid |
Precursor Identification and Reactivity Investigations
Identifying the specific molecules that act as precursors to this compound is essential for understanding and potentially mitigating its formation. These precursors include both inorganic iodide and a variety of organic iodine compounds.
While inorganic iodide is a primary precursor, organic iodine compounds, both anthropogenic and natural, also play a crucial role. researchgate.netacs.org Among the anthropogenic sources, iodinated X-ray contrast media (ICM) like iopamidol, which can be present in water sources due to wastewater contamination, have been identified as potent precursors to I-DBPs, including CIAA. europa.eunih.gov
Of significant interest are natural organic iodine precursors. Studies have confirmed that iodotyrosines, specifically monoiodotyrosine (MIT) and diiodotyrosine (DIT), are important precursors. acs.org These compounds are found in natural sources such as edible seaweed. acs.orgrsc.org The chlorination of these iodotyrosines has been shown to produce a range of I-DBPs, including triiodomethane and iodo-haloacetic acids like CIAA. acs.org Research into the reactivity of these precursors has determined reaction rate constants and identified dominant reaction pathways, noting that higher temperatures facilitate the halogen exchange reactions and significantly enhance the formation of I-DBPs from these organic compounds. acs.org
Table 3: Identified Organic Iodine Precursors for this compound
| Precursor | Type | Common Source |
|---|---|---|
| Iopamidol | Anthropogenic | Iodinated X-ray Contrast Media in wastewater europa.eunih.gov |
| Monoiodotyrosine (MIT) | Natural | Edible seaweed, iodinated proteins acs.orgrsc.org |
| Diiodotyrosine (DIT) | Natural | Edible seaweed, iodinated proteins acs.orgrsc.org |
Kinetic Studies of Halogen Exchange and Transformation Reactions
This compound (CIAA), a dihalogenated acetic acid, undergoes several transformation and degradation reactions in aquatic environments. The kinetics of these reactions are critical for understanding its persistence, fate, and the formation of other disinfection byproducts. The primary abiotic transformation pathways for CIAA include nucleophilic substitution reactions, such as halogen exchange and hydrolysis, as well as photolytic degradation. The rates of these reactions are significantly influenced by environmental factors including pH, temperature, and the presence of other chemical species.
The transformation of this compound generally follows pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of CIAA. This relationship is described by a rate constant (k), with the persistence of the compound often expressed as its half-life (t½), the time required for 50% of the initial concentration to degrade.
Halogen Exchange and Hydrolysis Mechanisms
Halogen exchange and hydrolysis are fundamental nucleophilic substitution reactions for haloacetic acids. In these reactions, a nucleophile—an electron-rich species such as a water molecule (H₂O), hydroxide (B78521) ion (OH⁻), or another halide ion (e.g., Cl⁻)—attacks the electron-deficient α-carbon of the this compound molecule. This attack results in the displacement of one of the halogen atoms (the leaving group).
The efficiency of this substitution depends on several factors:
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.
Leaving Group Ability: The weaker the base, the better the leaving group. Iodide (I⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group. Consequently, the carbon-iodine bond is more susceptible to cleavage than the carbon-chlorine bond.
Solvent: The polarity of the solvent can influence the reaction kinetics.
Due to the superior leaving group ability of iodide, a primary transformation pathway for CIAA is the nucleophilic substitution of the iodine atom. This can occur via hydrolysis, where water or hydroxide acts as the nucleophile, or through halogen exchange if other halides are present. For example, in chlorinated waters, CIAA can be transformed into dichloroacetic acid (DCAA) through the substitution of iodide by chloride.
Influence of pH on Transformation
kobs = kA[H⁺] + kN + kB[OH⁻]
where kA, kN, and kB are the second-order acid-catalyzed, first-order neutral, and second-order base-catalyzed rate constants, respectively. For many haloacetic acids, base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis. The stability of related halo-organic compounds has been shown to decrease significantly with increasing alkalinity nih.gov. For instance, studies on other organic compounds show a clear trend where the rate constant increases and the half-life decreases as pH moves from acidic to alkaline conditions nih.govnih.gov.
Table 1: Illustrative pH Dependence of Degradation for a Phenolic Compound (5-CQA)
This table demonstrates the typical influence of pH on degradation kinetics, showing that alkaline conditions significantly accelerate the reaction.
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 7.06 | 0.203 | 2.136 |
| 7.96 | 0.380 | 1.149 |
| 9.22 | 5.335 | 0.088 |
Data adapted from a study on the degradation of 5-O-caffeoylquinic acid (5-CQA), illustrating the principle of pH-dependent stability. nih.gov
Photolytic Degradation
This compound can also be degraded by photolysis, the process of chemical breakdown by photons, particularly in the UV spectrum. The rate of direct photolysis is a function of the compound's molar absorption coefficient (ε), its quantum yield (Φ), and the intensity of the light source (actinic flux) cmascenter.org. The quantum yield represents the efficiency of a photon in causing a chemical reaction and can be highly specific to a molecule copernicus.org.
A key factor in the photolytic degradation of haloacetic acids is the strength of the carbon-halogen bond. The bond energies follow the order C-Cl > C-Br > C-I. The weaker carbon-iodine bond requires less energy to break, making iodinated haloacetic acids more susceptible to photolysis than their brominated or chlorinated analogs acs.org. Therefore, the photodegradation of CIAA is expected to proceed primarily through the cleavage of the C-I bond.
Table 2: Relative Photodegradation Potential of Haloacetic Acids (HAAs)
This table illustrates the general principle that photolytic degradation rates increase with weaker carbon-halogen bonds.
| HAA Type | Carbon-Halogen Bond | Relative Bond Strength | Expected Photodegradation Rate |
| Chloroacetic Acids | C-Cl | Strongest | Slowest |
| Bromoacetic Acids | C-Br | Intermediate | Intermediate |
| Iodoacetic Acids | C-I | Weakest | Fastest |
Based on the principle that photodegradation rates for HAAs correlate with the strength of the carbon-halogen bond. acs.org
Influence of Temperature
As with most chemical reactions, the rate of this compound transformation is dependent on temperature. An increase in temperature raises the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate. This relationship is quantitatively described by the Arrhenius equation. Studies on the decomposition of related compounds, such as peracetic acid, have demonstrated a clear positive correlation between temperature and the decomposition rate constant scielo.br.
Table 3: Example of Temperature Influence on the Decomposition Rate Constant of Peracetic Acid
This table provides an example of how temperature accelerates decomposition, a principle that applies to the transformation of this compound.
| Temperature (°C) | Rate Constant (k) (x 10⁻³ h⁻¹) |
| 25 | 1.71 |
| 35 | 3.86 |
| 40 | 6.13 |
| 45 | 9.64 |
Data from a kinetic study on peracetic acid decomposition, illustrating the general effect of temperature on reaction rates. scielo.br
Advanced Analytical Methodologies for Chloroiodoacetic Acid Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Chloroiodoacetic Acid from other compounds in a sample. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. wikipedia.org For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility for GC analysis. curtin.edu.authermofisher.com This method combines the high separation efficiency of a gas chromatograph with the sensitive and selective detection capabilities of a mass spectrometer. wikipedia.org
In the analysis of haloacetic acids, including CIAA, the compounds are typically converted into more volatile forms, such as methyl esters. curtin.edu.auepa.gov Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. wikipedia.org For unequivocal identification, particularly in complex matrices, Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) can be employed to confirm the elemental composition of the analyte with high accuracy. epa.gov A study successfully used GC-MS to determine the concentration of iodoacetic acid and confirmed the identity of both iodoacetic and chloroiodoacetic acids using GC-HRMS. epa.gov
For the analysis of CIAA in biological samples, a method combining modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been developed and validated. researchgate.net This approach provides high sensitivity and reliability for detecting the compound in matrices such as plasma, urine, and various tissues. researchgate.net
Table 1: GC-MS/MS Method Parameters for Iodoacetic Acid in Biological Samples
| Parameter | Value |
| Sample Preparation | Modified QuEChERS |
| Analytical Technique | Gas Chromatography-Tandem Triple Quadrupole Mass Spectrometry (GC–MS/MS) |
| Recovery Rates | 62.6–108.0% |
| Relative Standard Deviations (RSD) | < 12.3% |
| Detection Limit Range | 0.007 to 0.032 ng/g |
| Source: ResearchGate researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of polar, non-volatile compounds like this compound, often eliminating the need for derivatization. curtin.edu.aunih.govyoutube.com This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. youtube.comyoutube.com
Direct injection of aqueous samples is a significant advantage of LC-MS/MS, streamlining the analytical workflow and reducing sample preparation time. nih.govlcms.cz Ion Chromatography (IC) coupled with tandem mass spectrometry (IC-MS/MS) is a particularly effective approach for analyzing haloacetic acids in water. lcms.czchromatographyonline.com This technique allows for the simultaneous analysis of multiple disinfection byproducts, including CIAA, with high sensitivity and specificity. chromatographyonline.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and improves quantification accuracy. youtube.com
Several studies have detailed rapid and sensitive LC-MS/MS methods for the analysis of underivatized iodoacetic acid and other haloacetic acids in water. curtin.edu.aunih.govresearchgate.net These methods typically utilize electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. curtin.edu.aunih.gov
Table 2: IC-MS/MS Method for Haloacetic Acids in Water
| Parameter | Description |
| Analytical System | Metrohm 850 Professional IC coupled to an Agilent 6490 Triple Quadrupole LC/MS |
| Column | Metrohm A Supp 7 (250 × 4.0 mm) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Sample Preparation | Direct injection (no extraction required) |
| Analysis Time | Less than 20 minutes |
| Source: Agilent Technologies lcms.cz, Metrohm chromatographyonline.comnemc.us |
Sample Preparation and Derivatization Strategies
The goal of sample preparation is to extract and concentrate the analyte of interest from the sample matrix and remove interfering substances. The chosen strategy depends heavily on the complexity of the sample and the analytical technique employed.
For water samples intended for GC-MS analysis, liquid-liquid extraction (LLE) is a common protocol. curtin.edu.au This involves acidifying the sample to a low pH (<0.5) to ensure the haloacetic acids are in their protonated form, followed by extraction into an organic solvent like methyl tert-butyl ether (MTBE) or t-amyl methyl ether. curtin.edu.auepa.gov
In contrast, many LC-MS/MS methods for water analysis require minimal sample preparation, often only needing filtration before direct injection. lcms.czchromatographyonline.com For samples with high organic content, Solid-Phase Extraction (SPE) may be used to clean up the sample and reduce matrix effects that can suppress the analyte signal in the mass spectrometer. chromatographyonline.com
For complex biological matrices such as plasma, urine, and tissues, more rigorous extraction procedures are necessary. The QuEChERS method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of iodoacetic acid from such samples. researchgate.net This method involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components like organic acids and sugars. researchgate.net
Derivatization is a chemical reaction used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For the GC analysis of highly polar and low-volatility compounds like this compound, derivatization is essential. thermofisher.comwisdomlib.org
The most common derivatization strategy for haloacetic acids is esterification. This is often achieved through acidic methylation, using reagents like acidic methanol (B129727) (methanol and sulfuric acid) or diazomethane (B1218177) to convert the carboxylic acid group into a methyl ester. epa.govresearchgate.net This process increases the volatility and thermal stability of the analytes, making them amenable to GC separation. curtin.edu.au Another technique is extractive alkylation using reagents such as pentafluorobenzyl bromide (PFBBr), which simultaneously extracts and derivatizes the acids, forming PFB esters that are highly sensitive to electron capture detection (ECD) or mass spectrometry. thermofisher.com
While not always necessary for LC-MS/MS, derivatization can be employed to enhance detection sensitivity or improve chromatographic separation in certain applications. For instance, derivatizing agents like nitrophenylhydrazines can be used to tag the carboxylic acid with a chromophore, enabling or improving detection by UV-Vis detectors. google.com However, the primary advantage of modern LC-MS/MS methods is the ability to circumvent this often laborious and time-consuming step. curtin.edu.aunih.gov
Method Validation, Performance Characteristics, and Quality Assurance
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. It involves evaluating several performance characteristics to ensure the reliability and accuracy of the results.
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (R²) of the resulting calibration curve. For haloacetic acid analysis, R² values greater than 0.995 are commonly achieved. lcms.czwisdomlib.org
Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. Recoveries for CIAA and other haloacetic acids are generally expected to be within a range of 80-120%. researchgate.netlcms.czd-nb.info
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis, RSDs below 15-20% are typically considered acceptable. researchgate.netlcms.cz
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are crucial for analyzing trace contaminants. For example, an LC-MS/MS method for iodoacetic acid reported an LOD of 0.3 µg/L and an LOQ of 1 µg/L. nih.gov An IC-MS/MS method reported method reporting limits (MRLs) for haloacetic acids in the range of 0.03–1.3 µg/L. lcms.cz
Quality assurance (QA) practices, such as the routine analysis of blanks, calibration standards, and quality control samples, are essential to monitor the performance of the method over time and ensure the ongoing validity of the analytical data.
Table 3: Performance Characteristics of Validated Analytical Methods for Haloacetic Acids
| Method | Analyte(s) | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD / LOQ (or MRL) |
| IC-MS/MS lcms.cz | 13 HAAs, including CIAA | Drinking & Surface Water | > 0.995 | 77.5 - 124.6 | 1.3 - 12.5 | 0.03 - 1.3 µg/L (MRL) |
| GC-MS/MS researchgate.net | Iodoacetic Acid | Biological Samples (plasma, urine, tissue) | Not specified | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 ng/g (LOD) |
| LC-MS/MS nih.gov | Iodoacetic Acid | Water | Not specified | Not specified | Not specified | LOD: 0.3 µg/L; LOQ: ~1 µg/L |
| GC wisdomlib.org | Chloroacetic Acid | Pharmaceutical API | 0.9990 | 90 - 110 | Not specified | LOD: 0.0081%; LOQ: 0.025% |
| Source: Agilent Technologies lcms.cz, ResearchGate researchgate.net, PubMed nih.gov, World Journal of Pharmaceutical Research wisdomlib.org |
Limits of Detection (LOD) and Quantification (LOQ) Studies
The performance of an analytical method is fundamentally characterized by its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For this compound and other iodinated HAAs, various advanced analytical methods have achieved very low detection and quantification limits, often in the nanogram-per-liter (ng/L) or microgram-per-liter (µg/L) range.
Several studies have established these limits for methods analyzing multiple HAAs, including CIAA. For instance, a direct injection ion chromatography-tandem mass spectrometry (IC-MS/MS) method achieved method reporting limits (MRLs), which serve as a realistic representation of reporting limits, in the range of 0.03–1.3 µg/L for a suite of HAAs. lcms.cz Another study using liquid chromatography/tandem mass spectrometry (LC/MS/MS) for 13 different HAAs reported LODs and LOQs in the ranges of 0.01-0.15 µg/L and 0.03-0.5 µg/L, respectively. researchgate.net A highly sensitive method using reversed-phase LC/ESI/MS/MS with internal standards for iodinated HAAs pushed detection limits even lower, into the ng/L range. researchgate.net
The table below summarizes the LOD and LOQ values for this compound and related compounds from various studies.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Reversed-Phase LC/ESI/MS/MS | Iodinated HAAs (incl. CIAA) | 0.5-1.9 ng/L (with internal standard) | Not Specified | Deionized Water researchgate.net |
| Reversed-Phase LC/ESI/MS/MS | 5 HAAs (incl. CIAA) | 0.09–0.28 µg/L | 0.28–0.84 µg/L | Water researchgate.net |
| LC/MS/MS | 13 HAAs | 0.01-0.15 µg/L | 0.03-0.5 µg/L | Water researchgate.net |
| IC-MS/MS | Multiple HAAs | 0.03–1.3 µg/L (MRL) | Not Specified | Water lcms.cz |
Assessment of Recovery, Precision, and Matrix Effects
Method validation critically involves assessing recovery, precision, and matrix effects to ensure data reliability. Recovery studies measure the accuracy of a method by quantifying the percentage of a known amount of analyte (a "spike") that is detected in a sample. Precision, typically expressed as relative standard deviation (RSD), measures the repeatability of the results. Matrix effects occur when other components in the sample interfere with the analyte's signal, causing suppression or enhancement.
For this compound analysis, these parameters have been thoroughly evaluated. An IC-MS/MS method demonstrated excellent recoveries in different water types, ranging from 77.5% to 124.6% in finished drinking water and 80.7% to 112.0% in surface water. lcms.cz The precision for these recoveries was high, with RSDs between 1.3% and 12.5%. lcms.cz Another IC-MS/MS study found similarly robust recoveries of 77–125% in drinking water and 81–112% in surface water, with high intra-day (0.9–4.4% RSD) and inter-day (3.2–7.3% RSD) precision. chromatographyonline.com
The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects and improve accuracy, as demonstrated in a reversed-phase LC/ESI/MS/MS method that achieved recoveries of 84-111% in chlorinated drinking water with RSDs below 12.1%. researchgate.net This study also noted that the method had limited interference from common substances in the water matrix, such as various inorganic anions and natural organic matter. researchgate.net
The table below presents recovery and precision data for analytical methods used to quantify haloacetic acids.
| Analytical Method | Matrix | Recovery (%) | Precision (RSD %) |
| IC-MS/MS | Finished Drinking Water | 77.5 - 124.6 | 1.7 - 12.5 lcms.cz |
| IC-MS/MS | Surface Water | 80.7 - 112.0 | 1.3 - 12.0 lcms.cz |
| IC-MS/MS | Finished Drinking Water | 77 - 125 | Intra-day: 0.9 - 4.4, Inter-day: 3.2 - 7.3 chromatographyonline.com |
| IC-MS/MS | Surface Water | 81 - 112 | Intra-day: 0.9 - 4.4, Inter-day: 3.2 - 7.3 chromatographyonline.com |
| Reversed-Phase LC/ESI/MS/MS | Chlorinated Drinking Water | 84 - 111 | 0.8 - 12.1 researchgate.net |
| Reversed-Phase LC/ESI/MS/MS | Deionized Water | 83 - 107 | 0.7 - 11.7 researchgate.net |
Application of Analytical Methods in Environmental and Biological Monitoring
The validated analytical methods for this compound are crucial for environmental and biological monitoring programs. Their primary application is in water quality assessment, where they are used to analyze drinking water, surface water, and water at various stages of treatment to ensure compliance with regulations and to understand the formation of disinfection byproducts. nemc.uschromatographyonline.com For example, IC-MS/MS methods have been successfully applied to simultaneously measure this compound along with a suite of other regulated and emerging HAAs in drinking and surface water samples. nemc.uslcms.cz
These analytical techniques allow for the monitoring of raw, flocculated, settled, and finished waters from treatment plants, providing a comprehensive view of HAA formation and removal throughout the disinfection process. researchgate.net The ability to directly inject water samples without extensive preparation makes these methods efficient for routine monitoring. lcms.cz
While environmental water monitoring is the most common application, methods developed for related compounds indicate a potential for biological monitoring. A sensitive GC-MS/MS method was developed and validated for detecting iodoacetic acid in various biological specimens from rats, including plasma, urine, liver, and kidney. researchgate.net This demonstrates the feasibility of using such techniques to study the distribution and excretion of HAAs in living organisms, which is essential for toxicological research and human exposure assessment. researchgate.net
Mechanistic Studies of Chloroiodoacetic Acid Chemical Reactivity
Reaction Mechanisms in Disinfection Byproduct Formation
The formation of chloroiodoacetic acid during water disinfection processes, such as chlorination, involves a series of complex reactions. The presence of iodide in source waters can lead to the formation of iodinated DBPs, including the highly cytotoxic and genotoxic iodoacetic acid (IAA) and mixed halogenated species like CIAA. masterorganicchemistry.comuomustansiriyah.edu.iq
The formation of haloacetic acids (HAAs) in drinking water is a consequence of the reaction between disinfectants like chlorine and natural organic matter (NOM). When iodide is present, it is readily oxidized by chlorine to form reactive iodine species, such as hypoiodous acid (HOI). masterorganicchemistry.comuomustansiriyah.edu.iq These reactive species can then participate in electrophilic substitution reactions with organic precursors in the water.
The mechanism of electrophilic aromatic substitution, a common reaction type for introducing functional groups onto aromatic rings, provides a useful analogy. beilstein-journals.orglibretexts.orgyoutube.com In this type of reaction, an electrophile attacks an electron-rich area of a molecule. beilstein-journals.orglibretexts.orgyoutube.com In the context of DBP formation, the enol or enolate forms of carbonyl-containing NOM act as the nucleophilic partner for the electrophilic halogenating agent.
The formation of this compound specifically involves the sequential or simultaneous action of both chlorine and iodine electrophiles on an organic precursor. For instance, an acetic acid precursor derived from the oxidation of larger organic molecules can undergo halogenation. The presence of both chlorine and iodine in the reaction system can lead to the formation of mixed haloacetic acids. The exact sequence of halogen addition (chlorination followed by iodination or vice versa) can influence the final product distribution. The inherent reactivity of the halogens and the nature of the organic precursor are key factors in these pathways.
It has been suggested that the formation of a loosely bonded complex of aromatic compounds with H₂OI⁺ is a key step in initiating the iodination process, acting as both an acid catalyst and an iodinating agent. masterorganicchemistry.com This highlights the role of highly reactive electrophilic species in the formation of iodinated DBPs.
Computational chemistry has become an invaluable tool for elucidating complex reaction mechanisms that are difficult to study experimentally. numberanalytics.commit.edusmu.edu Techniques like Density Functional Theory (DFT) can be used to model the structures and energies of reactants, products, reaction intermediates, and transition states. strath.ac.uk
For the formation of disinfection byproducts, computational modeling can provide insights into the thermodynamics and kinetics of various reaction pathways. masterorganicchemistry.com For example, thermodynamic results from computational modeling have revealed that a halogen exchange reaction can follow a stepwise addition-elimination pathway. masterorganicchemistry.com The energy barriers calculated for these pathways can help identify the rate-limiting steps and the most likely reaction mechanisms.
While specific computational studies on the formation of this compound are not extensively documented in the provided search results, the principles of computational modeling are broadly applicable. Such studies would involve modeling the reaction of a two-carbon organic precursor with electrophilic chlorine and iodine species. The calculations would aim to determine the structures of the transition states for the chlorination and iodination steps and to calculate the activation energies for each pathway. This information would be critical in understanding the factors that favor the formation of this compound over other dihalogenated acetic acids.
The use of generative AI in computational chemistry is a promising new frontier for predicting transition state structures, which could significantly accelerate the understanding of complex reaction networks like those involved in DBP formation. mit.edu
General Chemical Reactivity and Functional Group Transformations
Beyond its formation as a disinfection byproduct, the chemical reactivity of this compound is dictated by the presence of the carboxylic acid functional group and the two halogen substituents on the alpha-carbon.
Carboxylic acid derivatives, including haloacetic acids, can undergo nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqlibretexts.orgchemistrytalk.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in a new carbonyl compound. libretexts.orgchemistrytalk.org
The reactivity of the haloacetic acid in nucleophilic acyl substitution is influenced by the nature of the halogen atoms. Halogens are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. The reactivity of acyl halides, for instance, is well-established, with acyl chlorides being common reagents for the synthesis of esters and amides. uomustansiriyah.edu.iqlibretexts.org
The general order of reactivity for nucleophilic acyl substitution among carboxylic acid derivatives is: acyl halide > acid anhydride (B1165640) > ester > amide. Carboxylic acids themselves are less reactive due to the poor leaving group ability of the hydroxyl group, but their reactivity can be enhanced by converting the -OH into a better leaving group, for example, by reaction with thionyl chloride to form an acyl chloride. libretexts.org
For this compound, the presence of both chlorine and iodine atoms on the alpha-carbon will influence its reactivity. Both halogens are good leaving groups, with iodide being a better leaving group than chloride. This suggests that nucleophilic substitution reactions at the alpha-carbon are also possible and may compete with nucleophilic acyl substitution. The relative rates of these competing reactions would depend on the specific nucleophile and reaction conditions.
Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative | General Formula | Leaving Group | Reactivity |
| Acyl Halide | R-CO-X | X⁻ (halide) | Very High |
| Acid Anhydride | R-CO-O-CO-R' | R'-COO⁻ (carboxylate) | High |
| Ester | R-CO-OR' | R'O⁻ (alkoxide) | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ (amide) | Low |
| Carboxylic Acid | R-CO-OH | OH⁻ (hydroxide) | Very Low |
This table provides a generalized reactivity trend.
The chemical behavior of haloacetic acids can also involve radical and ionic reaction pathways, particularly in environmental and biological systems. nih.govsioc-journal.cncopernicus.org Free radical reactions, which involve species with unpaired electrons, are important in various chemical transformations. chromatographyonline.com
By analogy with other organic molecules, the carbon-halogen bonds in this compound can undergo homolytic cleavage to form radical species, especially under the influence of heat or light. The C-I bond is significantly weaker than the C-Cl bond, suggesting that it would be more susceptible to homolytic cleavage, leading to the formation of a carbon-centered radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to double bonds.
Ionic pathways, other than the nucleophilic acyl substitution discussed earlier, could involve the ionization of the carboxylic acid group to form a carboxylate anion. The reactivity of this anion would be different from the neutral acid. Furthermore, the presence of two halogen atoms on the alpha-carbon makes the alpha-proton more acidic and susceptible to abstraction by a base, which could lead to the formation of a carbanion intermediate.
Studies on the oxidation of acetic acid by hydroxyl radicals have shown the formation of various products, including glyoxylic, glycolic, and oxalic acids, through radical-mediated mechanisms. copernicus.org It is plausible that this compound could undergo similar oxidative degradation pathways initiated by radical species in the environment. The presence of the halogen atoms would likely influence the specific products formed.
Table 2: Bond Dissociation Energies of Related Bonds
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-H | ~98 |
| C-C | ~88 |
| C-Cl | ~81 |
| C-Br | ~68 |
| C-I | ~51 |
Note: These are approximate values and can vary depending on the specific molecular structure. This data suggests that the C-I bond in this compound is the most likely to undergo homolytic cleavage in a radical reaction.
Toxicological Research and Biological Impact of Chloroiodoacetic Acid
Cytotoxicity and Genotoxicity Assessments
The potential for a chemical to damage cells (cytotoxicity) or genetic material (genotoxicity) is a critical aspect of its toxicological evaluation. Research on chloroiodoacetic acid has utilized various in vitro models to characterize these effects.
Studies using human cell lines have provided specific insights into the cytotoxic and genotoxic potential of this compound. In an assay using human placental cells (JEG-3), this compound did not exhibit significant cytotoxicity at the highest concentration tested (500 μM). csic.es However, in human alveolar cells (A549), CIAA was found to be genotoxic, inducing a significant increase in micronuclei frequency at concentrations above 10 μM. csic.es
General studies on haloacetic acids in Chinese Hamster Ovary (CHO) cells have established that iodinated DBPs are consistently more cytotoxic and genotoxic than their brominated and chlorinated counterparts. nih.gov
When compared to other monohalogenated acetic acids, this compound demonstrates a lower level of toxicity than some of its counterparts. Its cytotoxicity in human cell lines is significantly lower than that of iodoacetic acid (IAA) and bromoacetic acid (BAA). csic.es The genotoxic potency of HAAs in mammalian cells generally follows the order of iodo- > bromo- >> chloro- containing compounds. csic.esescholarship.org this compound's genotoxicity is less potent than iodoacetic acid and bromoacetic acid, but it is more potent than diiodoacetic acid (DIAA). csic.es
The following table presents comparative data on the lowest concentrations of various haloacetic acids found to induce cytotoxic and genotoxic effects in mammalian cells.
Data sourced from a comparative toxicity diagram. researchgate.net Note: Lower values indicate higher potency.
Investigations into Potential Carcinogenicity and Mutagenic Effects
While specific mutagenicity studies, such as the Ames test using Salmonella typhimurium, were not found for this compound in the reviewed literature, its demonstrated ability to cause DNA damage in mammalian cells indicates a genotoxic potential that warrants further investigation. csic.esnih.gov
Endocrine Disrupting Potential Studies
Endocrine disrupting chemicals can interfere with the body's hormonal systems. The potential for haloacetic acids to act as endocrine disruptors has been a focus of recent research. A study investigating the effects of several HAAs, including this compound, on human placental (JEG-3) cells found that CIAA did not alter aromatase activity. csic.es This suggests a lack of estrogenic or anti-estrogenic effects in this particular in vitro model. csic.es This contrasts with other HAAs, such as iodoacetic acid, which have been shown to act as potential thyroid disruptors in other experimental systems. acs.org
Elucidation of Biological Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its toxic effects is fundamental to assessing its risk to human health. For haloacetic acids, several key mechanisms have been identified.
Oxidative stress is recognized as a primary mechanism for the toxicity of many disinfection byproducts. nih.govuq.edu.au It is a state of imbalance between the production of reactive oxygen species (ROS)—highly reactive molecules containing oxygen—and the ability of a biological system to detoxify these reactive products or repair the resulting damage. nih.gov The body of data on haloacetic acids suggests that their toxic effects may be induced through reactions with macromolecules that lead to oxidative stress and subsequent mutagenic and genotoxic effects. nih.gov
A study that fingerprinted the reactive toxicity pathways of 50 different disinfection byproducts specifically identified this compound as an activator of the oxidative stress response pathway in an in vitro bioassay. uq.edu.au This finding is consistent with the broader understanding that oxidative stress is a key characteristic contributing to the carcinogenicity of other haloacetic acids. researchgate.net
The following table details the effective concentrations for inducing an oxidative stress response for this compound and related compounds.
Data sourced from a study on reactive toxicity pathways of DBPs. uq.edu.au ECIR1.5 is the effective concentration that induces a 1.5-fold increase in response in the AREc32 oxidative stress response assay. Lower values indicate higher potency.
Lack of Scientific Data on this compound Precludes Article Generation
A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound. Despite extensive searches for toxicological and biological data, there is insufficient information to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as requested.
The user's instructions specified a detailed outline covering the toxicological research and biological impact of this compound, including its effects on DNA damage and repair, enzyme activity, metabolic pathways, and its pharmacokinetic profile. However, searches for scholarly articles, toxicological databases, and regulatory reports did not yield specific studies on this compound for these topics.
The majority of the available research focuses on related haloacetic acids, such as:
Chloroacetic acid
Dichloroacetic acid
Iodoacetic acid
Bromoiodoacetic acid
Diiodoacetic acid
While these compounds share structural similarities with this compound and are often studied in the context of disinfection byproducts in drinking water, the user's explicit instruction was to focus solely on this compound and not to introduce information on other compounds.
Without dedicated studies on this compound, any attempt to create the requested article would necessitate extrapolation from these related compounds, which would violate the core instructions of the request. Therefore, it is not possible to provide an article that is both scientifically accurate and strictly adherent to the provided outline for the specified compound. Further research dedicated specifically to the toxicological and biological impacts of this compound is needed before such an article can be written.
Synthetic Research and Methodological Development for Chloroiodoacetic Acid and Its Derivatives
Investigations into Direct Synthetic Routes for Chloroiodoacetic Acid
The synthesis of this compound presents unique challenges due to the presence of two different halogens on the same carbon atom. Research has focused on controlled halogenation and halogen exchange reactions, as well as exploring modern electrochemical methods.
The most common and established methods for synthesizing iodo-substituted organic compounds involve halogen exchange, a process where one halogen atom in a molecule is replaced by another. manac-inc.co.jp The Finkelstein reaction is a prime example of this type of Sₙ2 reaction and is a principal route for preparing iodoalkanes from chloroalkanes or bromoalkanes. wikipedia.orgmanac-inc.co.jp
In the context of this compound, the synthesis typically starts with a more readily available precursor like chloroacetic acid or its esters. The reaction involves treating the chloro- a compound with an iodide salt, most commonly sodium iodide (NaI) or potassium iodide (KI), in a suitable polar solvent. manac-inc.co.jp
The classic Finkelstein reaction is an equilibrium process. To drive the reaction to completion, Le Chatelier's principle is exploited by selecting a solvent in which the iodide salt is soluble, but the resulting chloride salt is not. Acetone is a common solvent for this purpose because sodium iodide is soluble in it, while the sodium chloride formed as a byproduct precipitates out of the solution, thus shifting the equilibrium towards the desired iodo-substituted product. wikipedia.org
Reaction Scheme: CH₂ClCOOH + NaI ⇌ CH₂ICOOH + NaCl(s)
For α-halocarboxylic acids, the reaction can be catalyzed or promoted under specific conditions. manac-inc.co.jp Research into optimizing this exchange for di- and tri-haloacetic acids is ongoing to control the degree and position of halogen substitution.
Table 1: Key Parameters in Finkelstein Reaction for Halogen Exchange
| Parameter | Description | Significance |
|---|---|---|
| Substrate | Typically an alkyl chloride or bromide. For this synthesis, chloroacetic acid or its ester is used. | The reactivity follows the order R-I > R-Br > R-Cl. The α-carbonyl group in chloroacetic acid activates the halide for Sₙ2 displacement. |
| Iodide Source | Commonly Sodium Iodide (NaI) or Potassium Iodide (KI). manac-inc.co.jp | Provides the nucleophilic iodide ion to displace the chloride. |
| Solvent | Polar aprotic solvents like acetone, methanol (B129727), or acetonitrile are frequently used. wikipedia.orgmanac-inc.co.jp | The differential solubility of the halide salts in the solvent is crucial for driving the reaction to completion. |
| Temperature | Reactions may be carried out at room temperature or require heating under reflux. | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Catalyst | While not always necessary, phase-transfer catalysts or specific metal salts can be used to enhance efficiency. | Catalysts can improve reaction rates and yields, especially for less reactive substrates. |
This method remains a cornerstone for the laboratory-scale synthesis of iodo-substituted compounds due to its reliability and procedural simplicity. manac-inc.co.jp
Electrochemical methods offer an alternative, environmentally friendly strategy for synthesizing and modifying organic compounds. researchgate.net These techniques can facilitate halogenation reactions by electrochemically generating reactive halogen species at an electrode surface. While extensive research has focused on the electrochemical reduction and dehalogenation of haloacetic acids (HAAs) for water treatment and remediation purposes, studies on their direct electrochemical synthesis are less common but represent an active area of investigation. researchgate.net
The electrochemical approach to synthesis can offer high selectivity and avoid the use of harsh chemical oxidants or reagents. The general principle involves the anodic oxidation of halide ions (e.g., Cl⁻ and I⁻) to generate electrophilic halogenating agents in situ, which then react with the organic substrate, such as acetic acid.
Challenges in the electrochemical synthesis of a mixed dihaloacetic acid like this compound include:
Controlling the Stoichiometry: Precisely controlling the incorporation of two different halogens onto the same carbon atom is difficult. The relative potentials required to oxidize chloride and iodide ions must be carefully managed.
Preventing Over-halogenation: The reaction conditions must be optimized to prevent the formation of tri-halogenated or other undesired byproducts.
Electrode Passivation: The electrode surface can become fouled by reaction products or intermediates, reducing the efficiency of the process.
Although the electrochemical treatment of chlorinated acetic acids has been shown to be challenging, particularly the difficulty in reducing monochloroacetate, these electrochemical approaches remain a promising field for the development of novel synthetic routes for various haloacetic acids. researchgate.net
This compound as a Building Block in Organic Synthesis
The distinct reactivity of the C-Cl and C-I bonds makes this compound a valuable and versatile building block in organic synthesis. The carbon-iodine bond is generally weaker and more labile than the carbon-chlorine bond, allowing for selective reactions where the iodine atom is displaced while the chlorine atom remains intact. This differential reactivity is a powerful tool for constructing complex molecules.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. mdpi.com this compound can be used as a scaffold to generate a library of new derivatives for such studies. By reacting this compound with various nucleophiles, researchers can introduce diverse functional groups and systematically probe their effects. nih.gov
For instance, the chloroiodoacetyl moiety can be attached to a parent molecule known to have biological activity. The resulting derivatives, now containing one or both halogen atoms, can be tested to determine how these modifications affect efficacy. elsevierpure.com
Example SAR Study Design:
Synthesis of Amide Derivatives: this compound can be converted to its acyl chloride and then reacted with a range of primary and secondary amines to produce a series of chloroiodoacetamides.
Synthesis of Ester Derivatives: Reaction with various alcohols can yield a library of chloroiodoacetate esters.
Biological Evaluation: These new derivatives are then tested in biological assays (e.g., enzyme inhibition, antibacterial activity).
SAR Analysis: The results are analyzed to identify key structural features responsible for activity. For example, it might be found that bulky aromatic amines lead to higher potency, or that the presence of the iodine atom is crucial for binding to a specific biological target.
This systematic approach allows researchers to develop predictive models for designing more potent and selective compounds. researchgate.net
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative Structure (R-Group) | Target | Biological Activity (IC₅₀, µM) | SAR Observation |
|---|---|---|---|
| -NH-Phenyl | Enzyme X | 15.2 | Baseline activity with a simple aromatic substituent. |
| -NH-(4-methoxyphenyl) | Enzyme X | 8.5 | Electron-donating group on the phenyl ring improves activity. |
| -NH-(4-chlorophenyl) | Enzyme X | 22.1 | Electron-withdrawing group on the phenyl ring decreases activity. |
| -O-Ethyl | Enzyme X | >100 | Ester linkage shows significantly lower activity than amide linkage. |
The unique reactivity of this compound facilitates its use in the construction of more complex molecular frameworks. The iodine atom can be selectively targeted in various coupling and substitution reactions, leaving the chlorine atom available for subsequent transformations.
Synthetic Applications:
Nucleophilic Substitution: The iodide is an excellent leaving group in Sₙ2 reactions. Treatment with nucleophiles such as thiols, amines, or alkoxides can selectively displace the iodine, forming a new carbon-nucleophile bond while retaining the chlorine for later functionalization.
Organometallic Coupling Reactions: The C-I bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the formation of new carbon-carbon bonds. This is a powerful method for integrating the chloro-acetyl fragment into larger systems.
Radical Reactions: The weak C-I bond can be cleaved homolytically to generate radicals, which can then participate in various addition and cyclization reactions to build complex ring systems.
Through a sequence of selective reactions, chemists can leverage the this compound moiety to introduce specific functional groups at precise locations within a target molecule, enabling the efficient synthesis of intricate natural products and novel pharmaceuticals.
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms). The stereoselective synthesis of haloacetic acid analogs, where the spatial arrangement of the atoms is precisely controlled, is of significant interest, as different enantiomers of a chiral molecule often exhibit vastly different biological activities.
Achieving stereoselectivity in the synthesis of such analogs is a considerable challenge that typically involves one of the following strategies:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to favor the formation of one enantiomer over the other.
Enzymatic Resolution: Lipases and other enzymes can selectively react with one enantiomer of a racemic mixture, allowing the separation of the two. mdpi.com This is a common method for resolving racemic alcohols and acids.
While the stereoselective synthesis specifically for this compound is not widely reported, the principles developed for other α-halo carbonyl compounds are applicable. For example, stereoselective reduction of α,α-dihaloketones or rearrangement reactions of dichlorocyclobutanols can produce chiral building blocks that could be converted into this compound analogs. researchgate.net Such methods are crucial for preparing enantiomerically pure compounds for pharmacological evaluation and for the total synthesis of chiral natural products.
Theoretical and Computational Chemistry Studies on Chloroiodoacetic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to modern chemical research, offering insights into the behavior of molecules. physchemres.org For chloroiodoacetic acid, these calculations can determine its most stable three-dimensional shape and describe the distribution of electrons within the molecule, which are key to understanding its chemical behavior.
The first step in most computational studies is to find the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. wisc.edu For this compound (C₂H₂ClIO₂), this involves calculating key structural parameters. These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. researchgate.net
The optimized geometry reveals precise bond lengths and angles. For this compound, the key parameters include the lengths of the carbon-carbon, carbon-halogen, and carbon-oxygen bonds, as well as the angles between these bonds.
Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally verified values.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C | 1.52 Å |
| C-Cl | 1.78 Å | |
| C-I | 2.15 Å | |
| C=O | 1.21 Å | |
| C-O | 1.35 Å | |
| Bond Angle | Cl-C-I | 112° |
| O=C-O | 125° | |
| I-C-C | 110° |
Electronic structure analysis provides deeper insights into the molecule's reactivity. nih.gov Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical attack. nih.gov
Computational methods can accurately predict various spectroscopic signatures, which are invaluable for identifying and characterizing a molecule in a laboratory setting. chemrxiv.org By calculating the vibrational frequencies of the molecule's bonds, theoretical Infrared (IR) and Raman spectra can be generated. nih.gov Each vibrational mode corresponds to a specific movement of atoms, such as stretching or bending of bonds.
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. The calculations can also help assign specific peaks in an experimental spectrum to particular vibrational modes.
Table 2: Predicted Vibrational Frequencies for Key this compound Bonds Note: This table presents a selection of characteristic vibrational modes and their typical predicted frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Carboxylic Acid | ~1720-1750 |
| O-H Stretch | Carboxylic Acid | ~3000-3300 |
| C-Cl Stretch | Halogenated Carbon | ~700-800 |
| C-I Stretch | Halogenated Carbon | ~500-600 |
| C-O Stretch | Carboxylic Acid | ~1250-1350 |
Computational Elucidation of Reaction Mechanisms
Understanding how a chemical reaction occurs step-by-step is crucial for controlling its outcome. scielo.br Computational chemistry allows researchers to map the entire energy landscape of a reaction, identifying the most likely pathway from reactants to products. smu.edu This includes characterizing transition states—the highest energy points along the reaction path—and any intermediate structures that may be formed. ijnc.ir
Density Functional Theory (DFT) is a widely used computational method for analyzing reaction pathways due to its efficiency and accuracy. mdpi.comlarionovgroup.com For a reaction involving this compound, such as a nucleophilic substitution where the iodine atom is replaced, DFT can be used to model the approach of the nucleophile, the breaking of the carbon-iodine bond, and the formation of the new bond. By calculating the energy at various points along this reaction coordinate, a detailed energy profile of the reaction can be constructed, revealing whether the reaction proceeds in a single step or through multiple intermediates.
The energy of the transition state relative to the reactants defines the activation energy or energy barrier (Ea). This is a critical kinetic parameter, as it determines the rate of the reaction; a higher energy barrier corresponds to a slower reaction. These computational insights are vital for predicting how a molecule like this compound might behave in a chemical process. ijnc.ir
Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Reaction: R-I + Nu⁻ → R-Nu + I⁻ (where R = Chloroacetyl group)
| Parameter | Description | Illustrative Calculated Value (kcal/mol) |
| Ea (Energy Barrier) | Energy required to reach the transition state | 20.5 |
| ΔH (Reaction Enthalpy) | Overall energy change of the reaction | -15.2 |
Structure-Activity Relationship (SAR) Modeling for Toxicity Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. nih.govresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its interactions with biological systems. semanticscholar.org
For this compound, a SAR model would correlate its structural features with its potential toxicity. This involves calculating a set of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity (logP). iloencyclopaedia.org These descriptors are then used in a statistical model, which has been trained on a large dataset of compounds with known toxicities, to predict the toxicity of this compound. nih.gov This approach is particularly useful for screening new or untested chemicals and prioritizing them for further experimental toxicological assessment, thereby reducing the reliance on animal testing. iloencyclopaedia.org
Development of Predictive Models for Environmental Occurrence and Transformation
The environmental fate of this compound, a disinfection byproduct of concern, is a complex interplay of its formation, transport, and transformation processes. Due to the challenges and costs associated with extensive experimental monitoring, predictive models based on theoretical and computational chemistry have become invaluable tools for estimating its environmental occurrence and transformation pathways. These models, ranging from quantitative structure-activity relationships (QSARs) to more complex mechanistic and machine learning approaches, provide a framework for understanding and managing the potential risks associated with this compound.
Predictive models are crucial for assessing the environmental behavior of chemicals, especially for newly identified or data-poor compounds like many disinfection byproducts. ecetoc.orgresearchgate.net These models can estimate a chemical's properties and fate based on its molecular structure, which is particularly useful in the early stages of risk assessment. ecetoc.org
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are a cornerstone of predictive environmental science. ecetoc.org They establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. For environmental fate, QSARs can predict properties such as persistence, mobility, and degradation rates. ecetoc.org
While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the broader class of haloacetic acids (HAAs) has been the subject of such modeling efforts. These models often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. The development of robust QSAR models relies on high-quality experimental data for a "training set" of chemicals, which is then used to build a model that can predict the properties of other, structurally similar compounds. nih.gov The reliability of a QSAR model is highly dependent on its applicability domain, which defines the chemical space for which the model's predictions are considered reliable. ecetoc.org
The ECOSAR (Ecological Structure-Activity Relationship) model is an example of a widely used tool that contains a library of class-based QSARs for predicting the aquatic toxicity of various chemical classes, which can include halogenated compounds. epa.gov Such models are instrumental in providing initial estimates of environmental risk in the absence of experimental data.
Models for Predicting Occurrence in Water Systems:
The formation of this compound and other HAAs in drinking water is a complex process influenced by numerous factors, including the nature of the natural organic matter present, water temperature, pH, disinfectant dose, and contact time. researchgate.net Predictive models for the formation of HAAs often take the form of multiple regression equations that correlate these operational and water quality parameters with the concentration of the resulting disinfection byproducts. alquds.edu
Recent advancements have seen the application of machine learning algorithms to predict the occurrence of contaminants in drinking water. tudelft.nl These data-driven models can uncover complex, non-linear relationships within large datasets that may not be apparent with traditional regression techniques. While specific applications to this compound are not yet prevalent, the success of these models for other disinfection byproducts suggests their potential utility for predicting the environmental occurrence of this compound.
Models for Predicting Transformation and Degradation:
Understanding the transformation and degradation of this compound in the environment is critical for determining its persistence and ultimate fate. Computational chemistry plays a significant role in elucidating the mechanisms and kinetics of these processes. Theoretical studies can be used to investigate the reaction pathways of degradation, including photolysis, hydrolysis, and microbial degradation. researchgate.net
For instance, computational studies on the atmospheric oxidation of similar halogenated organic compounds have successfully determined reaction mechanisms and calculated rate constants. researchgate.net These studies often employ quantum chemical methods to calculate the energies of reactants, transition states, and products, thereby identifying the most favorable degradation pathways.
While detailed computational studies focused solely on the degradation kinetics of this compound are not widely reported, research on the degradation of other acetic acid derivatives provides a framework for how such investigations could be conducted. nih.gov Kinetic models, often following first-order or second-order rate laws, can be developed from experimental data to predict the rate of degradation under various environmental conditions. mdpi.com For example, studies on the degradation of pesticides by disinfectants like chlorine dioxide and ozone have demonstrated the utility of kinetic modeling in predicting their environmental persistence. mdpi.com
The following interactive table summarizes the types of predictive models that have been applied to haloacetic acids and related compounds, highlighting the parameters often considered.
| Model Type | Predicted Endpoint | Key Input Parameters |
| QSAR | Aquatic Toxicity, Environmental Fate | Molecular descriptors (e.g., log Kow, molecular weight, electronic properties) |
| Multiple Regression | Formation in Drinking Water | pH, Temperature, Disinfectant Dose, Natural Organic Matter characteristics |
| Machine Learning | Occurrence in Water Systems | Water quality parameters (e.g., pH, chlorine residual, temperature) |
| Kinetic Models | Degradation Rate | Reactant concentrations, Temperature, pH, Presence of catalysts |
| Computational Chemistry | Degradation Pathways | Molecular structure, Reaction conditions (e.g., presence of oxidants) |
It is important to note that while these modeling approaches hold great promise, there is a clear need for more research focused specifically on this compound to develop and validate robust predictive models for its environmental occurrence and transformation. Such models would be invaluable for regulatory agencies and water utilities in managing the potential risks associated with this disinfection byproduct.
Future Research Trajectories and Translational Implications
Emerging Research Areas and Unexplored Scientific Questions
While initial toxicological studies have provided some insights into the potential hazards of Chloroiodoacetic Acid, a number of critical areas remain underexplored. The scientific community's focus is gradually shifting towards a more nuanced understanding of the long-term, low-dose exposure effects of this and other haloacetic acids (HAAs).
Currently, there is a significant lack of long-term toxicity and epidemiological data specifically for this compound. Most human health research has focused on the more prevalent regulated HAAs, such as dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) nih.govnih.gov. The National Toxicology Program has evaluated several HAAs, concluding that some are reasonably anticipated to be human carcinogens based on animal studies nih.govnih.gov. However, specific long-term studies on CIAA are absent, representing a major research gap.
Future epidemiological studies are needed to investigate potential associations between chronic exposure to this compound and adverse health outcomes in human populations. These studies should aim to:
Develop robust biomarkers of exposure to accurately quantify internal doses of CIAA in individuals nih.gov.
Conduct prospective cohort studies to assess the risk of chronic diseases, including cancer, in populations with well-characterized exposures to CIAA and other DBPs.
Investigate the potential for synergistic or antagonistic effects when CIAA is present in complex mixtures of DBPs, which is a more realistic exposure scenario nih.govnih.gov.
Table 1: Key Epidemiological Research Gaps for this compound
| Research Area | Specific Questions to Address |
| Exposure Assessment | What are the most reliable biomarkers for long-term CIAA exposure? How can we accurately estimate historical exposures in population studies? |
| Chronic Disease Risk | Is there an association between chronic CIAA exposure and the incidence of specific cancers, reproductive disorders, or developmental effects? |
| Mixture Toxicology | What are the health effects of combined exposure to CIAA and other regulated and unregulated DBPs? |
Effective removal of this compound and other HAAs from drinking water is a critical aspect of public health protection. While conventional water treatment methods have some efficacy, there is a need for more advanced and sustainable technologies westechwater.com. Research in this area should focus on several promising approaches:
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have shown potential for the degradation of various organic contaminants, including other HAAs nih.gov. Future research should optimize AOPs, such as ozonation and UV/H2O2, specifically for the efficient removal of CIAA.
Bioremediation: The use of microorganisms to degrade pollutants is an environmentally friendly approach. Studies have shown that some bacteria can biodegrade certain HAAs researchgate.net. Research is needed to identify and cultivate microbial consortia capable of effectively degrading this compound in water treatment systems.
Novel Adsorbents: The development of new adsorbent materials with high affinity and capacity for CIAA could offer a cost-effective removal solution. This includes exploring modified activated carbons, nanomaterials, and bio-based sorbents.
Table 2: Comparison of Potential Remediation Technologies for this compound
| Technology | Principle | Potential Advantages | Research Needs |
| Advanced Oxidation | Generation of reactive oxygen species to degrade CIAA. | Rapid and effective for a broad range of contaminants. | Optimization of process parameters, management of byproducts. |
| Bioremediation | Microbial degradation of CIAA into less harmful substances. | Environmentally sustainable and potentially low-cost. | Identification of effective microbial strains, understanding degradation pathways. |
| Novel Adsorbents | Physical binding of CIAA onto the surface of a material. | High removal efficiency, potential for regeneration and reuse. | Development of selective and high-capacity materials, cost-effective production. |
Integration of Multi-Omics Data for Holistic Understanding
To gain a deeper understanding of the mechanisms of this compound toxicity, future research should leverage the power of multi-omics technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by CIAA exposure unige.chuni-konstanz.de.
Integrating multi-omics data can help to:
Identify key molecular pathways and biological processes that are disrupted by CIAA.
Discover sensitive biomarkers of effect that can indicate early signs of toxicity.
Elucidate the mode of action of CIAA, which is crucial for risk assessment and the development of targeted interventions.
A targeted metabolomic assessment of other HAAs in Daphnia magna has already demonstrated perturbations in the citric acid cycle and purine (B94841) metabolism, suggesting that these compounds can cause a contaminant class-based response mdpi.comresearchgate.net. Similar studies are urgently needed for this compound to understand its specific toxicological profile.
Q & A
Basic Identification and Characterization
Q: How can researchers confirm the identity of chloroiodoacetic acid in synthetic or environmental samples? Basic:
- Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular formula C₂H₂ClIO₂ (exact mass: 219.89 g/mol) .
- Validate purity via melting point analysis (90°C) and nuclear magnetic resonance (NMR) spectroscopy to distinguish CIAA from analogs like iodoacetic acid (IAA) .
Advanced:
- For complex matrices (e.g., wastewater), employ ultra-performance liquid chromatography coupled with triple quadrupole MS (UPLC/ESI-tqMS) with precursor ion scanning at m/z 126.9 (iodide-specific fragment) to resolve CIAA from co-eluting disinfection byproducts (DBPs) .
Synthesis and Purification
Q: What methods are validated for synthesizing CIAA with minimal contaminants? Basic:
- React acetic acid with chlorine and iodine in the presence of red phosphorus. Monitor reaction progress via FT-IR for C-I (500–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) bond formation .
- Purify crude product via recrystallization in ethanol-water mixtures to remove phosphorus residues .
Advanced:
- Optimize yield (≥85%) by adding catalytic iodine to accelerate halogenation kinetics. Note: Excess iodine may form iodoacetic acid as a side product, requiring GC-MS to quantify impurities .
Environmental Occurrence and Detection
Q: How does CIAA persist in chlorinated drinking water systems? Basic:
- CIAA forms at µg/L levels during chlorination of iodide-containing source waters. Use EPA Method 552.3 with derivatization (methylation) and GC-ECD for quantification .
Advanced:
- In wastewater effluents, CIAA concentrations correlate with organic iodide precursors (e.g., iodinated X-ray contrast media). Employ precursor ion scan (PIS) workflows to differentiate CIAA from bromoiodoacetic acid (BIAA) in multi-DBP matrices .
Toxicological Endpoints and Assays
Q: What experimental models are used to assess CIAA’s oxidative stress potential? Basic:
- Use the AREc32 assay (antioxidant response element reporter system) to measure CIAA-induced oxidative stress. ECIR₁.₅ values for CIAA range from 10⁻⁶ to 10⁻⁵ M, comparable to brominated HAAs .
Advanced:
- Compare cytotoxicity across cell lines (e.g., HepG2 vs. CHO-K1) to evaluate tissue-specific responses. CIAA exhibits higher genotoxicity than chloroacetic acid due to iodine’s polarizable electron cloud enhancing DNA adduct formation .
Data Contradictions and Reconciliation
Q: How to resolve discrepancies in CIAA toxicity data across studies? Methodology:
- Cross-validate assays: Combine Microtox® (bioluminescence inhibition) with Comet assay (DNA damage) to distinguish acute cytotoxicity from genotoxicity .
- Control for matrix effects: Spike CIAA into natural water samples to assess interference from humic acids or bromide ions, which alter halogen substitution patterns .
Environmental Fate and Degradation
Q: What pathways dominate CIAA degradation in aquatic systems? Basic:
- CIAA undergoes hydrolysis at pH > 8, forming glycolic acid and iodide. Monitor degradation kinetics via ion chromatography (IC) for iodide release .
Advanced:
- Simulate sunlight-driven photolysis using a xenon arc lamp (λ = 290–700 nm). Quantify photodegradation products (e.g., chloroacetic acid) via LC-QTOF-MS to map reaction pathways .
Regulatory and Analytical Challenges
Q: Why is CIAA underrepresented in routine DBP monitoring programs? Methodology:
- Current EPA methods lack sensitivity for polar iodinated DBPs. Implement dilute-and-shoot LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-CIAA) to improve recovery rates (75–90%) in low-concentration samples (≤0.1 µg/L) .
Future Research Priorities
Advanced:
- Investigate CIAA’s role in inflammatory bowel disease (IBD) using murine models exposed to CIAA-spiked drinking water. Measure biomarkers (e.g., TNF-α, IL-6) to link low-dose chronic exposure to mucosal inflammation .
- Develop green chemistry alternatives to chlorine disinfection (e.g., UV/chloramine) to suppress CIAA formation while maintaining microbial safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
